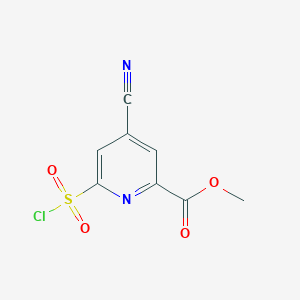
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorosulfonyl group, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of a pyridine carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by chlorosulfonation and esterification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Reduction Products: Amines.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: These compounds also contain a chlorosulfonyl group and are used in similar chemical reactions.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-ones: Another class of compounds with similar reactivity and applications.
Uniqueness
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields. Its pyridine ring structure also imparts specific electronic properties that can be exploited in chemical synthesis and research.
Properties
Molecular Formula |
C8H5ClN2O4S |
|---|---|
Molecular Weight |
260.65 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O4S/c1-15-8(12)6-2-5(4-10)3-7(11-6)16(9,13)14/h2-3H,1H3 |
InChI Key |
WVDHPBJAYNUZQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















